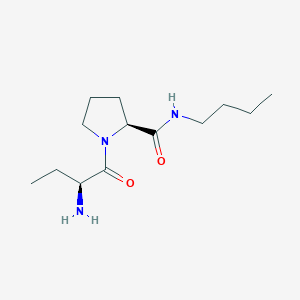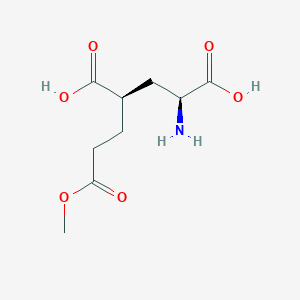
(3-Bromobenzoylpyridine)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobenzoylpyridine)thiosemicarbazone is a compound that belongs to the family of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of a bromine atom on the benzoyl ring and a thiosemicarbazone moiety attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoylpyridine)thiosemicarbazone typically involves the reaction of 3-bromobenzoyl chloride with 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromobenzoylpyridine)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoylpyridine derivatives.
Applications De Recherche Scientifique
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Potential applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Bromobenzoylpyridine)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can inhibit enzymes by binding to their active sites, leading to the disruption of cellular functions. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and activating caspase pathways .
Similar Compounds:
- Benzophenone thiosemicarbazone derivatives
- Thiophene thiosemicarbazone derivatives
- Pyridine thiosemicarbazone derivatives
- Fluorene thiosemicarbazone derivatives
Comparison: this compound is unique due to the presence of the bromine atom, which enhances its biological activity compared to other thiosemicarbazone derivatives. The bromine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C13H11BrN4S |
|---|---|
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
[(Z)-[(3-bromophenyl)-pyridin-3-ylmethylidene]amino]thiourea |
InChI |
InChI=1S/C13H11BrN4S/c14-11-5-1-3-9(7-11)12(17-18-13(15)19)10-4-2-6-16-8-10/h1-8H,(H3,15,18,19)/b17-12- |
Clé InChI |
DPTPEKAUCAAQNG-ATVHPVEESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C(=N/NC(=S)N)/C2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




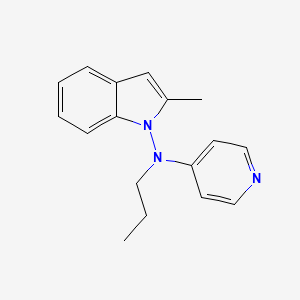
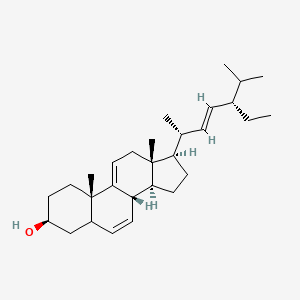
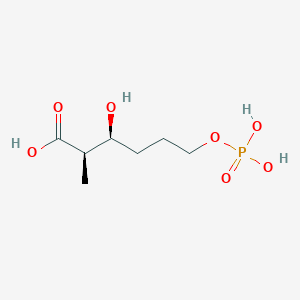

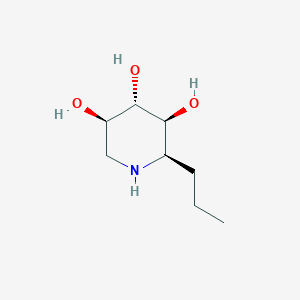
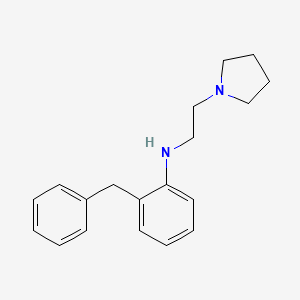
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
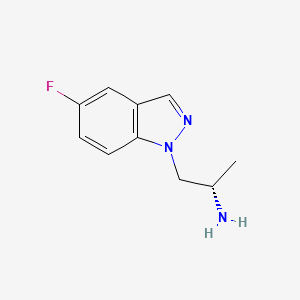

![9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine](/img/structure/B10838203.png)

